molecular formula C24H20ClN3O4 B609113 MK8722 CAS No. 1394371-71-1

MK8722

Cat. No.: B609113
CAS No.: 1394371-71-1
M. Wt: 449.9 g/mol
InChI Key: XQMNBTZLYOOAGA-UGESXGAOSA-N
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Description

MK-8722 is a potent, direct, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) complexes. AMPK is a master regulator of energy homeostasis in eukaryotes, playing a crucial role in maintaining cellular energy balance. MK-8722 has been developed to improve glucose homeostasis and has shown promise in treating metabolic disorders such as type 2 diabetes by enhancing glucose uptake and glycogen synthesis in skeletal muscle .

Preparation Methods

The synthesis of MK-8722 involves several steps, starting with the chlorination of a precursor compound using N-chlorosuccinimide (NCS). This is followed by a reaction with sodium iodide to produce an iodinated compound. The nitro group of this intermediate is then reduced using tin chloride to yield a diamino compound. Subsequent reactions include the formation of a carbamate intermediate, methylation, ozonolysis, and coupling with 4-biphenylboronic acid. The final product, MK-8722, is obtained after deprotection of the nitrogen atom .

Chemical Reactions Analysis

MK-8722 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: MK-8722 can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tin chloride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Metabolic Regulation

MK8722 has demonstrated significant effects on glucose homeostasis. In rodent models, it was shown to improve insulin-independent glucose uptake and glycogen synthesis, leading to enhanced glycemic control without inducing hypoglycemia .

Key Findings:

  • Glucose Homeostasis : this compound administration resulted in marked reductions in fasting blood glucose levels and improved glucose tolerance during oral glucose tolerance tests (OGTT) in diabetic models .
  • Cardiac Effects : While beneficial for metabolic control, this compound also induced cardiac hypertrophy and increased cardiac glycogen storage .

Cancer Therapy

Recent studies have investigated this compound's potential as a therapeutic agent for epithelial ovarian cancer (EOC). The compound was found to inhibit malignant behaviors of EOC cells through modulation of lipid metabolism and autophagy processes.

Mechanisms of Action:

  • Autophagy Modulation : this compound activates early-stage autophagy while inhibiting late-stage autophagy by targeting fatty acid synthase (FASN). This dual action leads to the accumulation of lipid droplets and affects mitochondrial function .
  • In Vitro Efficacy : In cell line studies, this compound reduced cell viability and migration in EOC cells, indicating its potential as an anti-cancer agent .

Autophagy Induction

The compound's ability to influence autophagic processes is particularly noteworthy. By activating upstream signaling pathways (PI3K/AKT/mTOR) and inhibiting downstream events, this compound presents a novel strategy for manipulating autophagy in various diseases.

Research Insights:

  • FASN Interaction : The inhibition of FASN interaction with SNARE complexes was identified as a mechanism through which this compound suppresses late-stage autophagy .
  • Xenograft Models : The antitumor effects observed in xenograft mouse models further validate the potential application of this compound in clinical settings for cancer treatment .

Data Tables

Application AreaKey FindingsModel Used
Metabolic RegulationImproved glucose uptake and glycogen synthesisRodent models
Cancer TherapyInhibited EOC cell viability and migrationCell lines & xenografts
Autophagy InductionActivated early autophagy; inhibited late autophagyIn vitro studies

Case Study 1: Glucose Homeostasis Improvement

In a study involving eDIO mice, this compound was administered at varying doses, leading to significant reductions in fasting glucose levels. The compound's effectiveness was confirmed through plasma exposure assessments and measurement of liver pACC/ACC ratios, indicating robust AMPK activation across tissues .

Case Study 2: Epithelial Ovarian Cancer

A comprehensive study on EOC cells revealed that this compound effectively suppressed cell growth by modulating lipid metabolism pathways. The results indicated that targeting FASN could serve as a therapeutic strategy against EOC, showcasing the compound's potential beyond metabolic applications .

Mechanism of Action

MK-8722 exerts its effects by directly activating AMPK, a serine/threonine protein kinase that acts as a metabolic fuel sensor. Activation of AMPK leads to the phosphorylation of downstream target proteins involved in carbohydrate and lipid metabolism. This results in increased glucose uptake and glycogen synthesis in skeletal muscle, improving glycemia without causing hypoglycemia. The activation of AMPK by MK-8722 is both allosteric and phosphorylation-dependent, involving changes in intracellular adenylate charge and calcium levels .

Comparison with Similar Compounds

MK-8722 is unique in its ability to activate all twelve mammalian AMPK complexes with high potency. Similar compounds include:

MK-8722 stands out due to its high selectivity for AMPK complexes and its potential for treating metabolic disorders without significant side effects .

Biological Activity

MK8722, a small-molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use.

  • Chemical Formula : C24H20ClN3O4
  • Molecular Weight : 445.88 g/mol
  • Purity : > 99.37%

This compound is characterized by its ability to activate all twelve mammalian AMPK complexes, making it a versatile tool for studying AMPK-related pathways in various biological contexts .

AMPK Activation

AMPK serves as a critical regulator of energy homeostasis, responding to cellular stress and nutrient availability. This compound activates AMPK through an allosteric mechanism, enhancing its activity in multiple tissues, including skeletal muscle and liver. This activation promotes glucose uptake and lipid metabolism, which are crucial for managing conditions like obesity and type 2 diabetes .

Autophagy Modulation

Recent studies have demonstrated that this compound influences autophagy in cancer cells, particularly in epithelial ovarian cancer (EOC). The compound initiates early-stage autophagy while inhibiting late-stage processes via modulation of fatty acid synthase (FASN) expression. This dual action suggests that this compound may serve as a potential therapeutic agent by inducing cell death in malignant cells while simultaneously affecting lipid metabolism .

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits the proliferation and migration of EOC cells. Notably, it reduces FASN levels, leading to lipid droplet accumulation and subsequent cell death. These findings were corroborated by transmission electron microscopy, which revealed autophagosome-affected mitochondria in treated cells .

In Vivo Studies

In vivo studies using xenograft mouse models further validated the antitumor effects of this compound. The compound demonstrated significant tumor growth inhibition, reinforcing its potential as an autophagy/mitophagy inhibitor . Additionally, this compound improved glucose homeostasis in rodent models without causing hypoglycemia, indicating its safety profile .

Summary of Findings

Study TypeKey Findings
In VitroInhibition of EOC cell proliferation; modulation of FASN; induction of early autophagy.
In VivoTumor growth inhibition in xenograft models; improvement in glucose metabolism without hypoglycemia.
MechanismActivation of AMPK; dual regulation of autophagy; lipid metabolism modulation.

Epithelial Ovarian Cancer (EOC)

A study focused on this compound's effects on EOC cells revealed that it not only inhibited cell viability but also altered lipid metabolism pathways critical for cancer progression. By targeting FASN and modulating autophagic processes, this compound presents a novel approach to treating EOC .

Metabolic Disorders

Research involving diabetic rodent models demonstrated that this compound significantly lowered fasting blood glucose levels and improved insulin sensitivity. These results suggest that this compound could be beneficial for managing metabolic disorders such as type 2 diabetes .

Properties

IUPAC Name

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMNBTZLYOOAGA-UGESXGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394371-71-1
Record name MK-8722
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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